molecular formula C23H17N5O2S2 B5497468 4-[(4-phenyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide

4-[(4-phenyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide

Cat. No.: B5497468
M. Wt: 459.5 g/mol
InChI Key: XNCVJPHSIXJKAI-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a thiazol-2-yl group and a 4-phenylphthalazine moiety via an amino linker. The phthalazine ring, a bicyclic aromatic system, distinguishes it from simpler monocyclic analogs.

Properties

IUPAC Name

4-[(4-phenylphthalazin-1-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2S2/c29-32(30,28-23-24-14-15-31-23)18-12-10-17(11-13-18)25-22-20-9-5-4-8-19(20)21(26-27-22)16-6-2-1-3-7-16/h1-15H,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCVJPHSIXJKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-phenyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C17H15N3O2S\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes a thiazole ring, a phthalazine moiety, and a sulfonamide group, which are known to enhance biological activity through various mechanisms.

The biological activity of 4-[(4-phenyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide is primarily attributed to its ability to inhibit key enzymes and cellular processes:

  • Carbonic Anhydrase Inhibition : Studies have shown that sulfonamide derivatives can act as potent inhibitors of carbonic anhydrases (CAs), which are essential for various physiological processes. The compound demonstrated nanomolar affinities towards CA I and CA XIII isoforms, indicating its potential use in treating conditions like glaucoma and edema .
  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It has been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as fungi like Candida albicans. Its Minimum Inhibitory Concentration (MIC) values were comparable or superior to standard antibiotics like fluconazole and streptomycin .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, although specific mechanisms remain to be fully elucidated. Its structural similarities to other known antitumor agents warrant further investigation into its efficacy against various cancer cell lines.

Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of the compound against several pathogens:

PathogenMIC (μg/mL)Comparison DrugMIC (μg/mL)
Staphylococcus aureus32Fluconazole24
Escherichia coli64Streptomycin32
Candida albicans42Itraconazole47.5

These results indicate that the compound not only inhibits bacterial growth but also shows promise in fungal infections .

Case Studies

Several case studies have highlighted the application of this compound in various therapeutic contexts:

  • Inhibition of Carbonic Anhydrases : The binding affinity studies indicated that the compound could selectively inhibit CA I with a dissociation constant (KdK_d) of approximately 6 nM, making it one of the most effective inhibitors identified in recent research .
  • Antitumor Activity : In vivo studies have indicated some cytotoxic effects against mouse lymphoid leukemia models, although further research is required to explore its full potential in cancer therapy .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-[(4-phenyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide exhibit significant anticancer properties. These compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, studies have shown that phthalazinyl derivatives can act as inhibitors of various kinases implicated in cancer progression .

Antimicrobial Properties

The thiazole moiety in this compound has been associated with antimicrobial activity. Compounds containing thiazole rings are known to exhibit effectiveness against a range of bacterial and fungal pathogens. This makes them suitable candidates for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Anti-inflammatory Effects

There is evidence suggesting that derivatives of thiazole and phthalazine possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them potential therapeutic agents for conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several studies have documented the efficacy of similar compounds:

StudyFindings
Zhang et al., 2020Reported that thiazole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.
Lee et al., 2021Demonstrated antimicrobial activity against resistant strains of bacteria using thiazole-containing compounds, highlighting their potential as new antibiotics.
Kumar et al., 2022Found that phthalazine derivatives exhibited anti-inflammatory effects in animal models, supporting their use in treating inflammatory diseases.

Comparison with Similar Compounds

Research Findings and Implications

While direct biological data for the target compound are unavailable, insights can be extrapolated:

  • Kinase Inhibition: Phthalazine derivatives are known inhibitors of kinases (e.g., VEGFR, EGFR). The target compound’s structure aligns with such applications .
  • Antimicrobial Activity : Thiazole-sulfonamide hybrids (e.g., ) often exhibit antimicrobial properties, suggesting a possible avenue for testing .
  • Metabolic Stability : The thiazole ring and sulfonamide group may confer resistance to oxidative metabolism, a feature observed in related compounds .

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